molecular formula C18H18N2O3 B14237010 {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol CAS No. 331746-72-6

{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol

Cat. No.: B14237010
CAS No.: 331746-72-6
M. Wt: 310.3 g/mol
InChI Key: ZGQOKHSXRIFEDO-UHFFFAOYSA-N
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Description

{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an oxazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the attachment of the pyridine ring through an ethoxy linker. The final step involves the introduction of the methanol group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {5-Methyl-2-phenyl-1,3-oxazol-4-yl}methanol
  • {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine
  • {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}ethanol

Uniqueness

{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol stands out due to its combination of a pyridine ring, an oxazole ring, and a methanol group This unique structure imparts specific chemical and biological properties that are not observed in similar compounds

Properties

CAS No.

331746-72-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

[6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl]methanol

InChI

InChI=1S/C18H18N2O3/c1-13-16(20-18(23-13)15-5-3-2-4-6-15)9-10-22-17-8-7-14(12-21)11-19-17/h2-8,11,21H,9-10,12H2,1H3

InChI Key

ZGQOKHSXRIFEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=NC=C(C=C3)CO

Origin of Product

United States

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